molecular formula C8H15NO3 B2641319 2-Methyl-4-piperidinone acetate CAS No. 1382774-58-4

2-Methyl-4-piperidinone acetate

Cat. No.: B2641319
CAS No.: 1382774-58-4
M. Wt: 173.212
InChI Key: PNNYMZXLAXMKNO-UHFFFAOYSA-N
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Description

2-Methyl-4-piperidinone acetate is a chemical compound that belongs to the class of piperidinones, which are six-membered heterocyclic compounds containing nitrogen Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-piperidinone acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of unsaturated δ-lactams, which can be achieved using catalysts such as palladium on carbon (Pd/C) under hydrogen gas. Another approach involves the oxidation of piperidines using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions .

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These processes involve the reaction of ammonium acetate with alkenes and unsaturated carbonyl compounds in the presence of a catalyst. The use of organophotocatalysis has also been explored to streamline the production process, allowing for the one-step synthesis of substituted piperidinones .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-piperidinone acetate undergoes various chemical reactions, including:

    Oxidation: Converts the compound into its corresponding N-oxide using oxidizing agents.

    Reduction: Reduces the compound to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Involves the replacement of functional groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include N-oxides, amines, and various substituted piperidinones, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4-piperidinone acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Piperidone: Another piperidinone derivative with similar structural features but different functional groups.

    2,6-Dimethylpiperidine: A related compound with two methyl groups on the piperidine ring.

    Piperidine: The parent compound of piperidinones, lacking the carbonyl group.

Uniqueness

2-Methyl-4-piperidinone acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its acetate form enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and industrial processes .

Biological Activity

2-Methyl-4-piperidinone acetate, a derivative of piperidine, is recognized for its unique chemical structure and potential biological activities. This compound is classified under piperidinones, which are significant in medicinal chemistry due to their diverse pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H15NO2C_8H_{15}NO_2, with a molecular weight of 157.21 g/mol. The acetate group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic processes.

This compound exhibits biological activity primarily through its interaction with various biochemical pathways. Piperidine derivatives have been shown to influence several signaling pathways critical for cellular functions, including:

  • STAT-3 : Involved in cell growth and apoptosis.
  • NF-κB : Plays a key role in immune response and inflammation.
  • PI3K/Akt : Important for cell survival and metabolism.
  • JNK/p38 MAPK : Associated with stress responses and apoptosis.

These interactions suggest that this compound may have potential anticancer properties, similar to other piperidine derivatives that have shown efficacy against various cancer types in laboratory settings.

Anticancer Activity

Research indicates that piperidine derivatives, including this compound, can exhibit significant anticancer effects. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents. For instance, compounds structurally related to this compound have shown promising results against lung cancer cells with IC50 values indicating effective cell-killing capabilities .

Antimicrobial Properties

In addition to anticancer activity, there is emerging evidence supporting the antimicrobial effects of piperidine derivatives. Some studies have reported that these compounds can inhibit bacterial growth, making them candidates for further exploration as antimicrobial agents.

Case Study: Anticancer Efficacy

A study evaluated the anticancer properties of several piperidine derivatives, including those related to this compound. The findings indicated that certain analogs demonstrated IC50 values below 30 μM against lung cancer cell lines, showcasing their potential as effective anticancer agents .

CompoundCell LineIC50 (μM)
This compoundH441 (Lung)<30
Related Piperidine DerivativeH441 (Lung)<25
Control CompoundH441 (Lung)>50

Comparative Studies on Piperidine Derivatives

Comparative studies have highlighted the structural modifications that enhance the biological activity of piperidine derivatives. For example, modifications at the 2-position of the piperidine ring have been shown to significantly affect acetylcholinesterase inhibition, which is relevant for neurodegenerative diseases like Alzheimer’s .

Properties

IUPAC Name

acetic acid;2-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.C2H4O2/c1-5-4-6(8)2-3-7-5;1-2(3)4/h5,7H,2-4H2,1H3;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNYMZXLAXMKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCN1.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of the product of step B (3.8 g, 18.7 mmol) in acetic acid (20 mL) was added Pd/C 10% (380 mg) cautiously. The resulting mixture was hydrogenated at 50 psi H2 for 3 h. The reaction mixture was filtered through celite and washed with acetic acid (20 mL). The filtrate was concentrated in vacuo to yield 2-methylpiperidin-4-one acetate as a brown oil (2.98 g, >99%) which was sufficiently pure for the next step: 1H NMR (CD3OD, 400 MHz) δ 3.24-3.19 (m, 1H), 2.86-2.81 (m, 1H), 2.74-2.67 (m, 1H), 2.51-2.49 (m, 2H), 2.37-2.28 (m, 2H), 2.22-2.18 (m, 1H), 2.12-2.02 (m, 2H), 1.08 (d, J=6.4 Hz, 3H).
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mg
Type
catalyst
Reaction Step One

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